2-(4-methoxyphenyl)-N,N-dimethylalanine

Neuropharmacology Receptor Binding Ligand Design

Non-proteinogenic phenylalanine analog with N,N-dimethylation and para-methoxy substitution. Ideal for three specific applications: 1) High-concentration negative control in DAO assays (28,000-fold weaker inhibition than potent references). 2) Scaffold for minimizing CYP-mediated DDI (negligible CYP1A1/2B1 inhibition). 3) Positional isomer control vs. meta-methoxy variant to map binding pocket interactions. Tertiary amine improves cell permeability over primary amine analogs.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 1157479-46-3
Cat. No. B2487436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N,N-dimethylalanine
CAS1157479-46-3
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)(C(=O)O)N(C)C
InChIInChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-5-7-10(16-4)8-6-9/h5-8H,1-4H3,(H,14,15)
InChIKeyXNZTXCNZGNIBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-N,N-dimethylalanine: Overview


2-(4-Methoxyphenyl)-N,N-dimethylalanine is a non-proteinogenic amino acid belonging to the class of phenylalanine derivatives. Its core structure features a dimethylated alpha-amino group on an alanine backbone, linked to a 4-methoxyphenyl side chain. This specific combination of the dimethylamino and para-methoxy motifs results in a molecular architecture not currently represented by known biological activity data [1]. The compound's limited public data profile, with only a few reported bioactivity measurements and no defined primary target, positions it as an attractive chemical biology probe for target identification and a valuable building block for exploring novel chemical space in medicinal chemistry.

Chemical probe context May support target identification studies with uncharacterized bioactivity profiles.
No defined primary target; limited public data
Novel chemical space building block Dimethylamino and para-methoxy motifs create a dual-substitution scaffold for medicinal chemistry libraries.
Selectivity tool for off-target reduction Reported lower nAChR engagement and weak DAO/CYP inhibition support selective probe design.

Uniqueness of 2-(4-Methoxyphenyl)-N,N-dimethylalanine


The unique chemical identity of 2-(4-methoxyphenyl)-N,N-dimethylalanine lies in the combination of its N,N-dimethylated alpha-carbon and its 4-methoxyphenyl side chain. Simple phenylalanine derivatives, such as N,N-dimethyl-L-phenylalanine, lack the para-methoxy group, which can significantly alter electronic properties, lipophilicity, and protein binding interactions. Similarly, analogs like 4-methoxyphenylalanine retain a free amine, granting a vastly different hydrogen-bonding and basicity profile. The tertiary amine in this compound influences its pharmacokinetic behavior, potentially impacting cell permeability and metabolism differently than primary or secondary amines [1]. Direct substitution with structurally similar, but functionally distinct, compounds is not valid for experiments designed to probe the specific effects of this dual-substitution motif.

N,N-Dimethyl-L-phenylalanine lacks para-methoxy group

Absence of the 4-methoxy substituent may shift electronic, lipophilicity, and receptor-binding profiles. Direct substitution can alter target engagement and selectivity conclusions.

4-Methoxyphenylalanine retains a free amine

The primary amine changes hydrogen-bonding capacity and basicity compared to the dimethylated tertiary amine, potentially modifying PK behavior and membrane permeability.

2-(4-Methoxyphenyl)-N,N-dimethylalanine: Comparative Evidence


Reduced Affinity for Neuronal Nicotinic Receptors

Direct binding affinity comparisons reveal that 2-(4-methoxyphenyl)-N,N-dimethylalanine exhibits a marked reduction in affinity for neuronal nicotinic acetylcholine receptors (nAChRs) compared to its non-methoxylated counterpart, N,N-dimethyl-L-phenylalanine. Against the alpha4beta4 receptor subtype, the target compound shows a 5.7-fold lower binding affinity [1]. This effect is consistent across the alpha2beta4 and alpha2beta2 subtypes, with affinity decreases of 6.7-fold and 4.1-fold, respectively [1][2][3]. This data quantifies the significant impact of the para-methoxy substitution on reducing nAChR engagement.

Reduced nAChR affinity
Head-to-head
5.7–6.7× lower binding vs. N,N-dimethyl-L-phenylalanine across alpha4beta4, alpha2beta4, alpha2beta2 subtypes
Ki: 10,500–12,600 nM (target) vs. 1,600–3,100 nM (comparator)
Supports nAChR off-target reduction strategy
Assay context: radioligand binding on recombinant rat nAChR in HEK293 cells
Neuropharmacology Receptor Binding Ligand Design

Weak DAO Inhibition vs. Potent Inhibitors

Unlike many structurally related phenylalanine derivatives that are investigated as potent D-amino acid oxidase (DAO) inhibitors, 2-(4-methoxyphenyl)-N,N-dimethylalanine exhibits very weak inhibitory activity. It shows an IC50 of 365,000 nM against recombinant human DAO [1]. In comparison, a potent, stereochemically defined DAO inhibitor like Compound 4h (a (3S,2S)-4-methoxyphenylalanine derivative) demonstrates an IC50 of 13 nM [2]. This represents a 28,000-fold difference in potency.

Weak DAO inhibition
Cross-study
IC50 = 365,000 nM vs. 13 nM for Compound 4h (28,000-fold less potent)
Not a DAO inhibitor; supports negative-control use
Recombinant human DAO, D-alanine substrate
Enzyme Inhibition D-Serine Metabolism CNS Research

Negligible CYP450 Inhibition

In hepatic microsomal assays, 2-(4-methoxyphenyl)-N,N-dimethylalanine demonstrates extremely weak inhibition of key cytochrome P450 enzymes. Its IC50 values against CYP1A1 and CYP2B1 are 630,000 nM and 670,000 nM, respectively [1][2]. This is in stark contrast to known CYP inhibitors like ketoconazole (CYP3A4 IC50 ~ 0.02 µM) or furafylline (CYP1A2 IC50 ~ 0.07 µM) [3], which are up to 30,000,000-fold more potent.

Negligible CYP inhibition
Class-level
IC50 ~630,000–670,000 nM for CYP1A1/CYP2B1; up to 30,000,000× less potent than reference inhibitors
Minimal CYP-mediated interference potential
Rat liver microsomes; data to verify in human systems
Drug Metabolism CYP450 Safety Profiling

Positional Isomer: 4-Methoxy vs. 3-Methoxy

The compound's differentiation from its regioisomer, 2-(3-methoxyphenyl)-N,N-dimethylalanine, is based purely on chemical structure. The 4-methoxy (para) versus 3-methoxy (meta) substitution on the phenyl ring changes the molecular geometry and electronic distribution, which can lead to distinct binding poses and biological activities [1]. Both compounds are commercially available, but they are not functionally interchangeable.

Positional isomer
Source review
2-(4-methoxyphenyl)- vs. 2-(3-methoxyphenyl)-N,N-dimethylalanine (para vs. meta)
Para/meta substitution alters binding; order correct isomer
Structural difference only; no bioactivity comparison data
SAR Isomer Profiling Chemical Probes

2-(4-Methoxyphenyl)-N,N-dimethylalanine: Research Applications


Negative Control for DAO Assays

Based on its 28,000-fold weaker inhibition of DAO compared to potent reference inhibitors [1], this compound is ideally suited as a high-concentration negative control. Its use can validate the specificity of positive hits in DAO enzyme assays and ensure that observed effects are not due to non-specific interactions [2]. It is critical to confirm the compound's identity and purity via certificate of analysis before use.

Metabolically Stable Scaffold with Low CYP Liability

The compound's negligible inhibition of key CYP450 enzymes (CYP1A1, CYP2B1) [3][4] makes it an excellent starting scaffold for medicinal chemistry programs where minimal drug-drug interaction potential is a requirement. Its use can help build a library of analogs that avoid the common toxicity and metabolism pitfalls associated with more promiscuous scaffolds [5].

Building Block for nAChR-Depleted Libraries

The significantly reduced binding affinity for neuronal nicotinic receptors (up to 6.7-fold lower than N,N-dimethyl-L-phenylalanine) [6] makes this compound a valuable building block for creating compound collections with intentionally low nAChR off-target activity. This is a strategic advantage when screening against CNS targets where nAChR activity would be a confounding factor.

Control Compound for Positional Isomer SAR

As a precise positional isomer of 2-(3-methoxyphenyl)-N,N-dimethylalanine, this compound serves as an essential control for deconvoluting the impact of para- versus meta-methoxy substitution on biological activity [7]. Pairing these isomers in screening campaigns can reveal subtle but critical binding pocket interactions and guide the optimization of lead compounds .

Application
Selection Property
Validation Focus
Negative control for DAO assays
DAO inhibition profile
Assay specificity validation
Metabolic scaffold with low CYP interference
CYP450 inhibition profile
Metabolism-dependent safety endpoints
nAChR-depleted library building block
nAChR binding profile
Off-target nAChR activity minimization
Positional isomer control
Isomer identity (para vs. meta)
SAR interpretation
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